molecular formula C7H4BrNOS B12869476 2-Bromobenzo[d]oxazole-7-thiol

2-Bromobenzo[d]oxazole-7-thiol

Cat. No.: B12869476
M. Wt: 230.08 g/mol
InChI Key: OHYIVBCLHLKAMK-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. mdpi.com These structures, particularly those containing nitrogen, oxygen, or sulfur, are ubiquitous in nature and form the core of countless pharmaceuticals, agrochemicals, and functional materials. mdpi.comresearchgate.net

Within this field, the benzo[d]oxazole scaffold holds a place of prominence. d-nb.info It is an aromatic bicyclic heterocycle resulting from the fusion of a benzene (B151609) ring and an oxazole (B20620) ring. ambeed.com The stability conferred by its aromaticity, combined with the presence of heteroatoms, creates reactive sites that allow for diverse chemical modifications. ambeed.com Benzoxazole (B165842) and its derivatives are often considered "privileged structures" in medicinal chemistry because they can interact with a wide range of biological targets, leading to diverse pharmacological activities. d-nb.infoijpbs.com The development of synthetic methods to create functionalized benzoxazoles is an active area of research, aiming to expand the library of bioactive compounds. ijpbs.comrsc.org

Significance of Benzo[d]oxazole and Thiol Moieties in Chemical Synthesis and Biology

The potential utility of 2-Bromobenzo[d]oxazole-7-thiol stems directly from the well-established roles of its constituent parts: the benzoxazole ring system and the thiol functional group.

The benzo[d]oxazole moiety is a core component in numerous compounds exhibiting a wide spectrum of biological activities. d-nb.infonih.gov Synthetic derivatives have demonstrated significant potential as antimicrobial, antifungal, anticancer, and anti-inflammatory agents. nih.govnih.gov The planar, compact structure of the benzoxazole ring is believed to contribute to its ability to intercalate with biological macromolecules. nih.gov Its presence in both naturally occurring metabolites and synthetic drugs underscores its importance in drug discovery. nih.gov

Table 2: Reported Biological Activities of Benzoxazole Derivatives

ActivityDescriptionReference
Antimicrobial Active against various Gram-positive and Gram-negative bacteria as well as fungal strains like Candida albicans and Aspergillus niger. nih.govnih.gov nih.govnih.govd-nb.info
Anticancer Derivatives have shown cytotoxic effects against various cancer cell lines, including human colorectal and breast cancer. d-nb.infonih.gov d-nb.infonih.gov
Anti-inflammatory The benzoxazole scaffold was a core unit in non-steroidal anti-inflammatory drugs (NSAIDs) like benoxaprofen. nih.govnih.gov nih.govnih.gov
Antitubercular Certain benzoxazole analogues have been investigated for their activity against Mycobacterium tuberculosis. nih.govnih.gov nih.govnih.gov

The thiol (-SH) group , or sulfhydryl group, is a highly versatile functional group in both chemistry and biology. creative-proteomics.comnih.gov Its chemical reactivity is dominated by the nucleophilicity of the sulfur atom and its ability to undergo oxidation-reduction reactions. nih.gov In organic synthesis, thiols are crucial for forming carbon-sulfur bonds, a key step in the production of many pharmaceuticals and agrochemicals. creative-proteomics.comresearchgate.net The thiol group can be alkylated, acylated, or oxidized to form disulfides, providing a gateway to a vast array of chemical structures. researchgate.net

Biologically, thiols are vital. The amino acid cysteine contains a thiol group that is often found in the active sites of enzymes. nih.gov Thiols play a central role in antioxidant defense systems, such as the glutathione (B108866) system, by scavenging harmful reactive oxygen species. creative-proteomics.com Furthermore, the oxidation of two thiol groups to form a disulfide bond is a critical mechanism for stabilizing the three-dimensional structure of proteins. creative-proteomics.comnih.gov

Overview of Research Trajectories for this compound

While specific research on this compound is not extensively documented, its structure suggests several clear trajectories for future investigation in chemical research.

Synthetic Building Block: The compound is an ideal substrate for creating diverse molecular libraries. The bromine atom at the 7-position and the thiol group at the 2-position are orthogonal reactive handles. The bromo-substituent can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the thiol group can be selectively targeted for S-alkylation, S-arylation, or oxidation to disulfides. This dual reactivity allows for the systematic and combinatorial synthesis of novel, highly functionalized benzoxazole derivatives.

Medicinal Chemistry Exploration: Given the broad biological activities associated with the benzoxazole scaffold, a primary research trajectory would involve using this compound as a starting material for drug discovery programs. d-nb.info Researchers could synthesize a series of derivatives by modifying the thiol and bromo positions and screen them for various therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects. d-nb.infonih.gov The presence of an electron-withdrawing halogen and a nucleophilic thiol on the same scaffold may lead to unique structure-activity relationships and the discovery of potent and selective inhibitors for specific biological targets. nih.gov

Materials Science Applications: Thiol-containing organic compounds are valuable in materials science for their ability to bind to metal surfaces, participate in "click" chemistry reactions like thiol-ene coupling, and form self-assembled monolayers. creative-proteomics.comtandfonline.com Research could explore the use of this compound in the development of functional polymers, coatings, or electronic materials. chemimpex.com The benzoxazole core also possesses interesting photophysical properties, suggesting potential applications in sensors or organic light-emitting diodes (OLEDs).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4BrNOS

Molecular Weight

230.08 g/mol

IUPAC Name

2-bromo-1,3-benzoxazole-7-thiol

InChI

InChI=1S/C7H4BrNOS/c8-7-9-4-2-1-3-5(11)6(4)10-7/h1-3,11H

InChI Key

OHYIVBCLHLKAMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S)OC(=N2)Br

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Bromobenzo D Oxazole 7 Thiol

Precursor Synthesis and Functionalization

The cornerstone of an efficient synthesis is the preparation of a versatile precursor molecule. For the target compound, this would typically be a substituted 2-aminophenol (B121084) derivative, which serves as the foundational structure for building the fused oxazole (B20620) ring.

The formation of the benzo[d]oxazole ring is a critical step, achievable through several cyclization methodologies. These methods typically involve the reaction of a 2-aminophenol with a suitable one-carbon electrophile that will ultimately become the C2 carbon of the benzoxazole (B165842) ring.

The condensation of 2-aminophenol derivatives with various reagents is a classical and widely employed strategy for constructing the benzoxazole core. The choice of the cyclizing agent is crucial as it determines the substituent at the 2-position of the resulting heterocycle.

One common method involves the reaction of 2-aminophenols with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (B78521). This reaction proceeds via an intermediate dithiocarbamate (B8719985) and is a standard route to forming benzo[d]oxazole-2-thiols. nih.gov While this directly installs a thiol at the C2 position, it illustrates the principle of using a C1 synthon for cyclization.

Another relevant approach is the use of cyanogen (B1215507) bromide (BrCN). The cyclization of 2-aminophenols with the highly toxic but effective BrCN is a well-documented method for producing 2-aminobenzoxazoles. nih.govacs.org This reaction highlights how a bromine-containing C1 reagent can be used in the ring-closing step. A hypothetical route to 2-bromobenzoxazole could involve a similar cyclization with a different C1 electrophile that facilitates the introduction of bromine at the C2 position, or a subsequent modification of the group introduced by the cyclizing agent.

The following table summarizes typical conditions for these types of cyclization reactions.

PrecursorCyclizing AgentCatalyst/BaseSolventTemperatureProduct TypeYield (%)Reference
2-AminophenolCarbon DisulfideKOHEthanolRefluxBenzo[d]oxazole-2-thiolGood nih.gov
2-AminophenolThioureaNone200 °CBenzo[d]oxazole-2-thiol74% nih.gov
2-AminophenolNCTS¹BF₃·Et₂O1,4-DioxaneReflux2-Aminobenzoxazole70-98% nih.govacs.org
2-AminophenolNCTS¹LiHMDSTHF5 °C to rt2-Aminobenzoxazole75-92% nih.gov
o-AminophenolsAldehydesBAIL Gel²Solvent-free130 °C2-Arylbenzoxazoles85-95% nih.gov

¹ NCTS: N-cyano-N-phenyl-p-toluenesulfonamide ² BAIL Gel: Brønsted acidic ionic liquid gel

Modern organic synthesis often employs metal catalysts to achieve efficient and selective bond formations. The synthesis of benzoxazoles has benefited significantly from such methodologies, which can offer milder reaction conditions and broader substrate compatibility compared to some traditional methods. organic-chemistry.org

Copper and palladium catalysts are particularly prominent in this area. Copper-catalyzed methods can facilitate the intramolecular cyclization of precursors like N-(2-halophenyl)benzamides, where the catalyst promotes the crucial C-O bond formation. organic-chemistry.org These reactions are believed to proceed through an oxidative addition/reductive elimination pathway. Similarly, combinations of a Brønsted acid and a copper salt (CuI) have been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones to yield 2-substituted benzoxazoles. nih.govorganic-chemistry.org

The table below outlines representative metal-catalyzed systems for benzoxazole synthesis.

Catalyst SystemLigandBaseSolventTemperatureReaction TypeReference
CuI1,10-PhenanthrolineCs₂CO₃Toluene110 °CIntramolecular C-O Cyclization organic-chemistry.org
CuI / TsOH·H₂ONoneNoneAcetonitrile80 °CCondensation/Cyclization nih.govorganic-chemistry.org
NHC-Pd(II)-Im ComplexNHC¹K₂CO₃Toluene120 °CDirect C-H Arylation organic-chemistry.org

¹ NHC: N-Heterocyclic Carbene

The placement of a thiol group at the C7 position of the benzoxazole ring is a key challenge. This can be addressed by two primary strategic approaches: incorporating the sulfur functionality into the 2-aminophenol precursor before cyclization or functionalizing the benzoxazole core after its formation.

Introducing the thiol group at the precursor stage is an attractive strategy. This would involve the synthesis of a 2-amino-3-mercaptophenol derivative. The synthesis of aminothiophenols is a known area of chemistry, often involving the reduction of a nitrobenzenesulfonyl chloride or the hydrolysis of a mercaptobenzothiazole formed from an aniline (B41778) and carbon disulfide. wikipedia.org Directing the sulfonation or other sulfur-introducing reactions to the position ortho to the hydroxyl group and meta to the amino group of a substituted aniline would be a key step in creating the required precursor for the target molecule.

An alternative pathway involves the direct introduction of a thiol group onto a pre-formed 2-bromobenzo[d]oxazole scaffold. This approach relies on C-H functionalization, a powerful tool for modifying heterocyclic systems. While direct C-H thiolation of benzoxazoles has been reported, it typically occurs at the more electronically activated C2 position. beilstein-journals.orgnih.gov For instance, a metal-free method using 1,3-propanedithiol (B87085) in the presence of potassium hydroxide and DMSO has been developed to convert benzoxazoles into the corresponding 2-mercaptobenzoxazoles. beilstein-journals.orgnih.gov

To achieve functionalization at the C7 position, a multi-step sequence would likely be necessary. This could involve an initial directed ortho-metalation if a suitable directing group is present on the ring, followed by quenching with an electrophilic sulfur source. Alternatively, a halogenation or borylation at the C7 position could be performed, followed by a metal-catalyzed cross-coupling reaction with a thiol surrogate to form the required C-S bond.

Bromination Strategies

Introducing a bromine atom onto the benzoxazole scaffold is a key step that can be achieved through several methods. The choice of strategy depends on the desired regioselectivity and the nature of the starting materials.

Electrophilic Aromatic Bromination on Benzo[d]oxazole Ring Systems

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. fiveable.melibretexts.org In the case of benzoxazole, the fused benzene (B151609) ring is activated towards electrophilic attack, but the heteroatoms in the oxazole ring influence the position of substitution. The reaction typically involves an electrophilic bromine source, such as molecular bromine (Br₂), often activated by a Lewis acid catalyst like FeBr₃ or AlBr₃. fiveable.melibretexts.org

The mechanism proceeds in two main steps:

Formation of the Electrophile: The Lewis acid polarizes the Br-Br bond, creating a potent electrophile, often represented as a bromonium ion (Br⁺). fiveable.me

Electrophilic Attack: The π-electron system of the benzoxazole ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgnih.gov

Rearomatization: A base removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring. libretexts.org

The inherent reactivity of the benzoxazole ring system means that direct bromination can lead to a mixture of products, making regiocontrol a significant challenge. The directing effects of the fused oxazole ring typically favor substitution at the C-4, C-5, C-6, and C-7 positions, with the precise outcome depending on reaction conditions and the presence of other substituents.

Regioselective Bromination at the C-7 Position

Achieving selective bromination at the C-7 position of a benzoxazole ring is a synthetic challenge that requires careful control over directing group effects. The electron-donating nature of the ring oxygen and the electron-withdrawing nature of the imine-like nitrogen create a complex pattern of reactivity. Often, direct bromination of an unsubstituted benzoxazole does not selectively yield the 7-bromo isomer.

To achieve regioselectivity at C-7, chemists often employ directing groups or utilize starting materials that favor substitution at this specific position. For instance, the presence of a directing group at the C-4 or C-6 position can sterically or electronically influence the incoming electrophile to attack the C-7 position. This principle has been successfully applied in other heterocyclic systems, such as indazoles, where a substituent at the C-4 position directs bromination to the C-7 position with high selectivity using reagents like N-Bromosuccinimide (NBS). nih.govrsc.org A similar strategy could be envisioned for the benzoxazole system, where a pre-installed substituent guides the bromine to the desired location.

Bromodesilylation Approaches

Bromodesilylation is a powerful technique for introducing a bromine atom at a specific position on an aromatic ring with high regioselectivity. This method involves the installation of a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group, at the target position, which is then displaced by a bromine atom. The silyl group acts as a placeholder, directing the halogenation to a single, predetermined site. nih.gov

The general sequence for a bromodesilylation approach would be:

Directed Ortho-Metalation (DoM) and Silylation: A directing metalation group (DMG) on the benzoxazole precursor would be used to direct a strong base (like an organolithium reagent) to deprotonate the adjacent C-7 position. nih.govacs.org The resulting organometallic intermediate is then quenched with a silylating agent (e.g., trimethylsilyl chloride) to install the TMS group at the C-7 position.

Ipso-Substitution (Bromodesilylation): The C-Si bond is then cleaved by an electrophilic bromine source (e.g., Br₂ or NBS), with the bromine atom replacing the silyl group ipso (at the same position). nih.gov This step is often highly efficient and avoids the regioselectivity issues associated with direct electrophilic bromination of the C-H bond. nih.gov

This approach offers excellent control for synthesizing the 7-bromo intermediate required for 2-Bromobenzo[d]oxazole-7-thiol.

Convergent and Divergent Synthetic Routes for this compound

Divergent Synthesis: A divergent strategy would begin with a common, pre-functionalized benzoxazole core, which is then elaborated in separate reaction pathways to install the required substituents. For example, a synthesis could start with a 7-aminobenzo[d]oxazole precursor. From this common intermediate, one pathway would involve diazotization followed by bromination to install the C-2 bromine, while another pathway would focus on converting the 7-amino group into the 7-thiol functionality. This approach is efficient when creating a library of related compounds from a single starting material. organic-chemistry.org

Convergent Synthesis: In a convergent approach, the key fragments of the target molecule are synthesized independently and then combined in the final stages. For this compound, a convergent route might involve:

Fragment A Synthesis: Preparation of a 2-amino-6-bromophenol (B1283759) derivative that already contains the C-7 bromo substituent.

Fragment B Synthesis: Preparation of a suitable one-carbon unit that will become the C-2 position of the benzoxazole ring, potentially carrying the thiol group or a precursor.

Final Cyclization: Condensation and cyclization of the two fragments to form the final benzoxazole ring system. acs.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. researchgate.netscielo.br Key parameters that are typically screened include the choice of solvent, temperature, catalyst, and reagent stoichiometry.

Solvent Effects

The choice of solvent can have a profound impact on reaction rates, selectivity, and yields. nih.govmdpi.com Solvents can influence the solubility of reactants, stabilize transition states, and participate in the reaction mechanism. In the synthesis of benzoxazole derivatives, a variety of solvents have been explored.

For the cyclization step to form the benzoxazole ring, solvents like dichloromethane (B109758) (DCM), dichloroethane (DCE), and N,N-dimethylacetamide (DMA) are often employed. nih.govmdpi.com The optimal solvent is highly dependent on the specific reaction being performed. For example, in one study on the synthesis of 2-substituted benzoxazoles, DCM was found to provide the best results compared to other solvents tested. nih.gov In other cases, solvent-free conditions have been shown to be effective, offering environmental benefits and sometimes leading to higher yields and shorter reaction times. acs.orgnih.govajchem-a.com

The effect of different solvents on the yield of a model benzoxazole synthesis is illustrated in the table below, based on findings for related syntheses.

EntrySolventTemperature (°C)Yield (%)
1DCMRoom Temp95
2DCE8088
3Toluene11085
4DMA14018
5Xylenes140Unsatisfactory
6Solvent-free13098

As the data suggests, there is no universally optimal solvent; the choice must be determined empirically for each specific transformation in the synthetic route to this compound.

Catalyst Systems (e.g., Palladium-catalyzed reactions)

Detailed information on specific catalyst systems used for the synthesis of this compound is not available in the reviewed literature.

Temperature and Time Parameters

Specific temperature and time parameters for the synthesis of this compound have not been documented in the available scientific research.

Chemical Reactivity and Derivatization of 2 Bromobenzo D Oxazole 7 Thiol

Reactions at the Thiol Group (-SH)

The thiol group is a highly reactive functional group, readily participating in oxidation, alkylation, and metal coordination.

Formation of Thioethers and Disulfides

The thiol group (-SH) can be readily derivatized to form thioethers and disulfides, which are common transformations in organic synthesis. The synthesis of thioethers is a frequently employed operation in the pharmaceutical industry acsgcipr.org.

Thioether Formation: Thioethers (or sulfides) are typically formed through the alkylation of the thiol. This can be achieved via SN2 or SNAr reactions where the sulfur acts as a nucleophile attacking a carbon-based electrophile acsgcipr.org. For instance, reaction with an alkyl halide in the presence of a base to deprotonate the thiol leads to the formation of the corresponding thioether.

Disulfide Formation: Thiols can be oxidized to form disulfide bonds (S-S). This is a key post-translational modification in proteins and a common reaction in synthetic chemistry nih.gov. The oxidation can be accomplished using a variety of mild oxidizing agents. Conversely, disulfides can be reduced back to thiols, making this a reversible linkage acsgcipr.org. The classical reagent for quantifying thiols through a disulfide exchange reaction is 5,5′-dithiobis-(2-nitrobenzoic) acid (DTNB), also known as Ellman's reagent nih.gov.

Table 1: Representative Reactions for Thioether and Disulfide Formation
Reaction TypeReactantReagents & ConditionsProduct Type
Thioether Synthesis (Alkylation)Aryl ThiolAlkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃)Aryl Alkyl Thioether
Disulfide Synthesis (Oxidation)Aryl ThiolMild Oxidant (e.g., I₂, air, H₂O₂)Diaryl Disulfide

Nucleophilic Reactions Involving the Thiolate Anion

Deprotonation of the thiol group with a base generates the corresponding thiolate anion (RS⁻), which is a significantly stronger nucleophile than the neutral thiol. The reactivity of the sulfhydryl group is predominantly that of its thiolate form nih.gov.

This enhanced nucleophilicity allows the thiolate anion to participate in a wide array of reactions. It readily attacks electrophilic centers, such as those in alkyl halides and activated aryl halides, to form C-S bonds acsgcipr.org. The thiolate anion is considered a soft nucleophile, and its reactions often proceed efficiently with soft electrophiles nih.gov. For example, the reaction of thiolate anions with α-bromo-2-cyclopentenone involves a conjugate addition mechanism nih.gov.

Metal Coordination Chemistry of the Thiol Moiety

The sulfur atom of the thiol group, with its lone pairs of electrons, can act as a soft Lewis base, allowing it to coordinate with various soft metal ions. Thiol-containing molecules are well-known chelating agents for heavy metals like mercury, cadmium, and lead nih.gov. The deprotonated thiolate form is an even more potent ligand. In coordination complexes, the thiol moiety can bond to metal centers through both the sulfur and, in some cases, the nitrogen heteroatom of the benzoxazole (B165842) ring, acting as a bidentate ligand researchgate.net. This property is utilized in the development of analytical reagents for metal ion detection and in the structure of metalloproteins where cysteine residues bind to metal cofactors nih.govchemimpex.com.

Reactivity of the Bromine Substituent

The bromine atom attached to the benzoxazole ring is a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds nih.gov. The Suzuki-Miyaura reaction, in particular, is one of the most effective methods for creating new C(sp²)–C(sp²) bonds nih.gov.

In the context of 2-Bromobenzo[d]oxazole-7-thiol, the bromine atom serves as an excellent leaving group for oxidative addition to a Palladium(0) catalyst. The resulting organopalladium intermediate can then react with a variety of organoboron reagents, such as aryl or heteroaryl boronic acids or their esters, in the presence of a base tcichemicals.comnih.gov. This reaction is highly tolerant of various functional groups, allowing for the synthesis of complex biaryl and heteroaryl structures tcichemicals.commdpi.com. The general reactivity order for aryl halides in these couplings is Ar-I > Ar-Br >> Ar-Cl tcichemicals.com.

Table 2: Example of Suzuki-Miyaura Cross-Coupling Conditions
ComponentExample Reagent/CatalystTypical Role
Aryl HalideThis compoundElectrophilic Partner
Boron ReagentPhenylboronic acidNucleophilic Partner
Palladium CatalystPd(PPh₃)₄, Pd₂(dba)₃Catalyst for C-C bond formation
BaseK₂CO₃, K₃PO₄, Na₂CO₃Activates the boron reagent
SolventDioxane/Water, Toluene, DMFReaction Medium

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) provides a direct method for replacing the bromine atom with a variety of nucleophiles. The SNAr reaction between heteroaryl halides and thiols is known to proceed smoothly, often in a polar aprotic solvent with a base like K₂CO₃ nih.govbohrium.com.

The feasibility of SNAr reactions depends on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group activates the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex nih.gov. In this compound, the fused oxazole (B20620) ring acts as an electron-withdrawing group, facilitating substitution at the C7 position. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the bromide, leading to the formation of diverse functionalized benzoxazoles mdpi.comresearchgate.netmdpi.com.

Other Halogen-Based Transformations

The bromine atom at the 2-position of the benzoxazole ring is susceptible to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-bromobenzoxazole moiety with an organoboron reagent in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures. While specific examples for this compound are not extensively documented, analogous reactions on other 2-bromobenzoxazoles proceed with high efficiency. The reaction conditions typically involve a palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a palladium(II) precursor and a phosphine ligand, and a base like sodium carbonate or potassium phosphate.

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100High
PdCl₂(dppf)-K₂CO₃Dioxane/H₂O90Good
Pd(PPh₃)₄-Na₂CO₃DME/H₂O80Moderate to High
This interactive data table presents typical conditions for Suzuki-Miyaura coupling reactions based on analogous 2-bromobenzoxazole systems.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the 2-position of the benzoxazole and a terminal alkyne. This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. This transformation is valuable for the synthesis of acetylenic benzoxazole derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the 2-position of the benzoxazole and a primary or secondary amine. researchgate.netbsu.bymdpi.com This is a crucial method for the synthesis of 2-aminobenzoxazole derivatives. The catalytic system usually consists of a palladium precursor and a bulky, electron-rich phosphine ligand.

Ullmann Condensation: A copper-catalyzed alternative to the Buchwald-Hartwig amination for forming C-N, C-O, and C-S bonds is the Ullmann condensation. rsc.org This reaction typically requires higher temperatures than its palladium-catalyzed counterpart but can be effective for coupling with a variety of nucleophiles.

Reactions on the Benzo[d]oxazole Core

The fused aromatic system of this compound is subject to electrophilic aromatic substitution, as well as ring-opening and rearrangement reactions under specific conditions.

The benzoxazole ring is generally considered to be electron-deficient, which can deactivate the fused benzene (B151609) ring towards electrophilic attack. However, the precise location of substitution is influenced by the directing effects of the existing substituents. The bromine at C-2 is a deactivating group but an ortho, para-director. The thiol group at C-7 is an activating ortho, para-director. The interplay of these effects, along with the inherent reactivity of the benzoxazole nucleus, will determine the regioselectivity of electrophilic aromatic substitution reactions. Nitration of benzoxazoles typically occurs at the 5- or 6-positions. researchgate.net

Sulfonation: Reaction with fuming sulfuric acid can lead to the introduction of a sulfonic acid group. acs.org The position of sulfonation will similarly be governed by the directing effects of the existing substituents.

Halogenation: Introduction of another halogen atom onto the benzene ring can be achieved using standard halogenating agents (e.g., Br₂ in acetic acid or N-bromosuccinimide). wikipedia.org The regioselectivity will be influenced by the electronic and steric factors of the starting material.

The oxazole ring of the benzoxazole system can be susceptible to cleavage under certain conditions.

Ring Opening: Nucleophilic attack at the C-2 position can lead to ring opening, particularly if the nucleophile is strong. For instance, reaction with strong bases or certain nucleophiles can lead to the cleavage of the C-O bond of the oxazole ring. researchgate.netacs.orgrsc.org Acid-catalyzed ring-opening is also a possibility, where protonation of the nitrogen atom activates the ring towards nucleophilic attack. rsc.org Thiol compounds have been shown to trigger the cationic ring-opening of benzoxazines, a related heterocyclic system. acs.org

Rearrangement Reactions: Photochemical or thermal conditions can sometimes induce rearrangements in heterocyclic systems. For example, photochemical irradiation of isoxazoles, which share some structural similarities, can lead to skeletal rearrangements to form ketenimines. nih.gov While specific rearrangements for this compound have not been reported, the possibility of such transformations under energetic conditions should be considered. Thermal rearrangements of polybenzoxazoles are also known to occur at high temperatures. acs.orgnih.govrsc.orgresearchgate.netacs.org

Multi-functional Group Transformations

The presence of both a bromo and a thiol group on the benzoxazole scaffold allows for sequential or tandem reactions that modify both functionalities, leading to the synthesis of complex, fused heterocyclic systems. For example, a palladium-catalyzed intramolecular coupling could be envisioned between the thiol group (or a derivative) and the bromo group to form a new sulfur-containing ring fused to the benzoxazole core. Tandem reactions that involve an initial cross-coupling at the C-2 position followed by a reaction at the C-7 thiol group (or vice versa) can provide a rapid route to diverse and complex molecular architectures. libretexts.orgnih.gov

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-Bromobenzo[d]oxazole-7-thiol. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum, the proton of the thiol group (-SH) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 3.0-4.0 ppm, although its position can be highly dependent on solvent and concentration. The protons on the benzene (B151609) ring will exhibit characteristic splitting patterns and chemical shifts based on their positions relative to the bromine, oxygen, and sulfur substituents.

The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of all carbon atoms in the molecule. The carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity. The carbon atoms of the oxazole (B20620) ring will have distinct chemical shifts, with the carbon atom double-bonded to nitrogen appearing at a more downfield position.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
SH 3.0 - 4.0 bs -

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-Br ~115
C-S ~120
C=N ~150

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula of C₇H₄BrNOS.

The presence of bromine is a key feature that would be readily identifiable in the mass spectrum due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Electron impact (EI) ionization would likely induce fragmentation of the this compound molecule. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for related heterocyclic compounds involve the loss of small molecules such as CO, HCN, or the cleavage of the substituent groups. clockss.orgraco.catsapub.org The fragmentation of the oxazole ring is a known process that can be rationalized to support the proposed structure. clockss.org

Table 3: Predicted Mass Spectrometry Data for this compound

Ion m/z (relative to ⁷⁹Br) m/z (relative to ⁸¹Br) Comment
[M]⁺ 228.9 230.9 Molecular Ion
[M-SH]⁺ 196.0 198.0 Loss of thiol radical
[M-Br]⁺ 150.0 - Loss of bromine radical
[C₆H₄NOS]⁺ 150.0 - Fragment from loss of Br

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The S-H stretching vibration of the thiol group typically appears as a weak band in the region of 2550-2600 cm⁻¹. mdpi.com The C=N stretching vibration of the oxazole ring is expected to be observed in the range of 1630-1690 cm⁻¹. The C-O stretching vibration within the oxazole ring will likely produce a band around 1020-1250 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is typically found in the fingerprint region, below 700 cm⁻¹. The presence of these characteristic bands would provide strong evidence for the structure of this compound. rjpbcs.comresearchgate.net

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H stretch >3000 Medium
S-H stretch 2550-2600 Weak
C=N stretch (oxazole) 1630-1690 Medium
C=C stretch (aromatic) 1450-1600 Medium to Strong
C-O stretch (oxazole) 1020-1250 Strong

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional solid-state structure of a molecule. This technique would provide precise bond lengths, bond angles, and intermolecular interactions of this compound in the crystalline state.

While a crystal structure for this compound has not been reported in the searched literature, studies on similar bromo-substituted benzobisthiadiazole derivatives have shown that the conformations of these molecules in the crystal are planar. mdpi.com It is reasonable to expect that this compound would also adopt a largely planar conformation to maximize π-system conjugation. X-ray diffraction would also reveal details about hydrogen bonding involving the thiol group and other potential intermolecular interactions, which govern the crystal packing.

Other Advanced Analytical Techniques for Compound Characterization

Beyond the core techniques, other advanced analytical methods could be employed for a more in-depth characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique would provide information about the electronic transitions within the molecule. The conjugated π-system of the benzoxazole (B165842) ring is expected to give rise to characteristic absorption bands in the UV region.

Elemental Analysis: This would provide the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a purified sample, which can be compared with the calculated values for the proposed molecular formula to confirm its elemental composition.

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound. By developing a suitable method, the presence of any impurities can be detected and quantified.

Computational Chemistry and Mechanistic Studies of 2 Bromobenzo D Oxazole 7 Thiol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These calculations can determine the distribution of electron density, molecular orbital energies, and electrostatic potential, which are crucial for predicting a molecule's reactivity.

For heterocyclic systems like oxazoles and thiazoles, which share structural motifs with 2-Bromobenzo[d]oxazole-7-thiol, DFT and other quantum methods have been used to analyze their electronic structure. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity.

Calculations also yield electrostatic potential maps, which visualize the charge distribution across the molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites susceptible to chemical attack. researchgate.net For this compound, such calculations would likely highlight the nucleophilic character of the thiol group and potential electrophilic sites on the aromatic ring system, influenced by the bromine and oxazole (B20620) moieties.

| Net Atomic Charges | Calculated charge distribution on each atom. | Helps identify reactive sites for nucleophilic or electrophilic attack. researchgate.net |

This table is illustrative of parameters obtained from quantum chemical calculations for heterocyclic compounds.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating complex reaction mechanisms. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction pathway can be mapped out. This approach has been successfully applied to understand the reactivity of related sulfur-containing heterocycles.

For instance, quantum chemical calculations were used to study the multichannel reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol. nih.gov The study revealed an unprecedented pathway proceeding through seleniranium intermediates, with nucleophilic attack occurring at three different electrophilic centers. nih.gov Computational analysis of the thermodynamic characteristics of each step was essential to understand this complex reactivity. nih.gov

For this compound, a similar computational approach could be used to investigate its synthetic transformations or metabolic pathways. For example, modeling the nucleophilic substitution reactions at the bromine atom or reactions involving the thiol group would involve locating the transition state structures and calculating the activation energies. This would clarify the feasibility of different reaction pathways and predict the most likely products under various conditions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function, especially its ability to interact with biological macromolecules. Conformational analysis involves identifying the stable low-energy arrangements (conformers) of a molecule. For flexible molecules, molecular dynamics (MD) simulations can provide a more dynamic picture by simulating the atomic motions over time. nih.gov

MD simulations track the trajectory of atoms and can reveal how a molecule like this compound behaves in a specific environment, such as in aqueous solution or when bound to a protein. nih.gov A key output of MD simulations is the root-mean-square deviation (RMSD), which measures the average change in atomic positions over time. A stable RMSD value below 3 Å during a simulation often indicates that the system has reached equilibrium and the ligand remains stably bound within a protein's active site. nih.gov These simulations can also reveal important intermolecular interactions, such as hydrogen bonds, and their stability over the simulation period.

Prediction of Spectroscopic Properties

Quantum chemical methods can accurately predict various spectroscopic properties, which is essential for the structural characterization of newly synthesized compounds. Time-dependent DFT (TD-DFT) calculations, for instance, can predict electronic transitions, corresponding to UV-visible absorption spectra. mdpi.com

Furthermore, calculations of harmonic vibrational frequencies are used to predict infrared (IR) and Raman spectra. mdpi.com By comparing the calculated spectra with experimental data, the structure of a synthesized compound can be confirmed. This is particularly useful for identifying characteristic vibrational modes, such as the S-H stretch of the thiol group or vibrations associated with the benzoxazole (B165842) ring in this compound. Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental ¹H and ¹³C NMR spectra. mdpi.com Such computational predictions are valuable for distinguishing between isomers and confirming the desired molecular structure. mdpi.com

Explorations of Biological Activities and Structure Activity Relationships Sar

Design Principles for Bioactive Derivatives

The design of bioactive derivatives from a core scaffold like 2-Bromobenzo[d]oxazole-7-thiol is guided by established medicinal chemistry principles. The thiol group (-SH) at the 7-position is a key nucleophilic site, readily allowing for S-alkylation or S-acylation to introduce a variety of side chains. This approach is commonly used to append other heterocyclic rings, aliphatic chains, or aromatic moieties, which can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its interaction with biological targets. mdpi.comnih.gov

For instance, the thiol can be reacted with intermediates like ethyl chloroacetate (B1199739) to introduce an ester group, which can then be converted to a hydrazide. This hydrazide serves as a versatile intermediate for creating a wide range of N-acylhydrazone derivatives by condensation with various aldehydes. nih.gov This strategy allows for the exploration of a large chemical space to identify potent bioactive molecules.

In Vitro Biological Activity Assessments

Derivatives of the benzoxazole (B165842) scaffold have been subjected to a variety of in vitro assays to determine their biological potential across different therapeutic areas.

Enzyme Inhibition Studies (e.g., sn-1-Diacylglycerol Lipase (B570770) α inhibitors)

The endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) is a critical retrograde messenger in the central nervous system, and its production is primarily catalyzed by the enzyme sn-1-diacylglycerol lipase α (DAGLα). nih.govuniversiteitleiden.nl Inhibition of DAGLα is a therapeutic strategy for various neurological and metabolic disorders. nih.govnih.gov While specific studies on this compound derivatives as DAGLα inhibitors are not prominent, other chemical classes have been identified as potent inhibitors. For example, glycine (B1666218) sulfonamides have been discovered as a novel class of DAGLα inhibitors. nih.gov A study on these inhibitors revealed that a carboxylic acid moiety is essential for activity and that the enzyme can accommodate various biaryl substituents. nih.gov Another class of compounds, 1,2,3-triazole ureas, have also been shown to inhibit DAGLs and regulate the formation of pro-inflammatory prostaglandins. universiteitleiden.nl These findings provide a basis for designing benzoxazole-based derivatives that could potentially target this enzyme.

Beyond DAGLα, benzoxazole derivatives have shown potent inhibitory activity against other enzymes, such as various protein kinases, which are crucial targets in cancer therapy. For example, certain 2-mercaptobenzoxazole (B50546) derivatives have demonstrated multi-kinase inhibitory activity against EGFR, HER2, and VEGFR2. mdpi.com

Table 1: Kinase Inhibition by a 2-Mercaptobenzoxazole Derivative

Compound Target Kinase IC₅₀ (µM)
6b * EGFR 0.279
HER2 0.224
VEGFR2 0.565
CDK2 0.886

*Data refers to a specific derivative synthesized from 2-mercaptobenzoxazole as reported in the literature. mdpi.com

Antimicrobial Research (e.g., anti-tubercular activity, quorum sensing inhibition)

The rise of multidrug-resistant bacteria has spurred the search for new antimicrobial agents. Benzoxazole derivatives have emerged as a promising class of compounds with significant anti-tubercular activity. researchgate.netnih.gov

Anti-tubercular Activity: Numerous studies have demonstrated the potential of the benzoxazole skeleton in developing agents against Mycobacterium tuberculosis. researchgate.netijpsr.com Modifications at various positions of the benzoxazole ring have been explored to enhance potency. For instance, the introduction of a p-tert-butylphenyl moiety at the 2-position was investigated with the hypothesis that increased lipophilicity might improve penetration through the mycobacterial cell wall. researchgate.net In other studies, linking the benzoxazole scaffold to other heterocyclic systems, such as benzimidazole (B57391), has yielded derivatives with potent activity against M. tuberculosis. ijpsr.com

Quorum Sensing Inhibition: Quorum sensing (QS) is a bacterial cell-to-cell communication system that regulates virulence and biofilm formation. tandfonline.com Inhibiting QS is an attractive anti-virulence strategy that is less likely to induce drug resistance compared to traditional antibiotics. mdpi.com Benzoheterocyclic derivatives, including those with a benzoxazole core, have been designed as quorum sensing inhibitors in pathogens like Pseudomonas aeruginosa. tandfonline.com Studies on benzoxazole sulfoxide (B87167) derivatives showed that specific compounds could significantly inhibit biofilm formation, with activity linked to the las QS system. tandfonline.com For example, one derivative demonstrated an IC₅₀ value of 2.08 ± 0.25 µM against a P. aeruginosa reporter strain. tandfonline.com

Table 2: Quorum Sensing Inhibition by Benzoxazole Derivatives

Compound Target Activity
6b * P. aeruginosa PAO1 biofilm formation 46.13 ± 0.72% inhibition
P. aeruginosa PAO1-lasB-gfp strain IC₅₀ = 2.08 ± 0.25 µM

*Data refers to a specific 5-chlorobenzoxazole (B107618) derivative as reported in the literature. tandfonline.com

Neuroprotective Effects in Cellular Models

Neurodegenerative disorders like Alzheimer's disease (AD) represent a significant health challenge. The development of neuroprotective agents is a key therapeutic goal. Derivatives based on the benzo[d]oxazole-2-thiol scaffold have been synthesized and evaluated for their neuroprotective effects in cellular models of AD. mdpi.com In one study, new derivatives were designed and tested for their ability to protect PC12 cells from β-amyloid (Aβ)-induced toxicity. mdpi.comresearchgate.net A lead compound from this series demonstrated neuroprotective effects by inhibiting the expression of pro-inflammatory cytokines and modulating proteins involved in apoptosis, such as Bax and Bcl-2. mdpi.comresearchgate.net

Table 3: Neuroprotective Activity of a Benzoxazole Derivative against Aβ-induced Toxicity

Compound Cell Line Assay Result
5c * Aβ₂₅₋₃₅-induced PC12 cells Cell Viability Significant protection
iNOS protein expression Inhibition
Bax/Bcl-2 ratio Modulation

*Data refers to a specific benzo[d]oxazole-thiadiazole derivative as reported in the literature. mdpi.comresearchgate.net

Other Targeted Biological Pathways

The versatility of the benzoxazole scaffold extends to other therapeutic areas, most notably oncology.

Anticancer Activity: Derivatives of 2-mercaptobenzoxazole and the closely related 2-mercaptobenzothiazole (B37678) have shown significant antiproliferative activity against various human cancer cell lines. mdpi.comnih.govresearchgate.net These compounds often work by inducing apoptosis (programmed cell death) and causing cell cycle arrest. For instance, a derivative of 2-mercaptobenzoxazole induced apoptosis and cell cycle arrest at the G2/M phase in cancer cells. mdpi.com Similarly, pyridinyl-2-amine linked benzothiazole-2-thiol compounds exhibited potent, broad-spectrum anticancer activity with IC₅₀ values in the nanomolar to low micromolar range against cell lines like SKRB-3, SW620, A549, and HepG2. nih.govresearchgate.net

Table 4: Anticancer Activity of a Benzothiazole-2-thiol Derivative

Compound Cell Line IC₅₀
7e * SKRB-3 (Breast Cancer) 1.2 nM
SW620 (Colon Cancer) 4.3 nM
A549 (Lung Cancer) 44 nM
HepG2 (Liver Cancer) 48 nM

*Data refers to a specific pyridinyl-2-amine linked benzothiazole-2-thiol derivative as reported in the literature. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the benzoxazole scaffold has allowed for the elucidation of key structure-activity relationships (SAR).

For Anti-tubercular Activity: SAR studies have indicated that the nature and position of substituents on the benzoxazole ring are critical for activity. For example, in a series of D-phenylalanine-benzoxazole derivatives, modifications were made to improve metabolic stability while retaining potent antimycobacterial activity. nih.govtbdrugaccelerator.org The presence of polar functional groups, such as a formyl group, at certain positions can enhance activity compared to nonpolar groups, suggesting the importance of specific molecular interactions with the biological target. nih.gov

For Anticancer Activity: In the study of pyridinyl-2-amine linked benzothiazole-2-thiol derivatives, it was found that the linkage of a heterocyclic ring like pyridine (B92270) was crucial for the potent, broad-spectrum anticancer activity observed. nih.govresearchgate.net

For Neuroprotective Activity: For benzoxazole-based neuroprotective agents, the specific nature of the side chain attached via the thiol group significantly influences activity. The combination of the benzoxazole core with a thiadiazole ring was shown to be a fruitful strategy. mdpi.com

Influence of Bromine Substitution on Activity

The presence and position of halogen atoms, particularly bromine, on the benzoxazole ring can significantly modulate a compound's biological efficacy. Research on related benzoxazole derivatives has shown that introducing a bromine atom at position 7 of the benzoxazole ring can lead to an increase in activity. nih.gov Bromine, being an electron-withdrawing group, can alter the electronic properties of the molecule, potentially enhancing its interaction with biological targets. nih.gov

In studies of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide (NBBPA), the bromine atom was found to be important for the compound's reactivity and contributed to its moderate antibacterial activity. researchgate.netuantwerpen.be The strategic placement of a bromine atom on the benzoxazole scaffold is a key consideration in the synthesis of new antimicrobial agents. esisresearch.org The broader class of bromo-benzoxazole thiols are considered valuable intermediates in the development of pharmaceuticals for infectious diseases and cancer. chemimpex.com The electron-withdrawing nature of bromine can enhance the potency of inhibitors targeting enzymes like sn-1-diacylglycerol lipase α (DAGLα). nih.gov

Role of the Thiol Group in Bioactivity

The thiol (-SH) group is a highly reactive functional group that plays a pivotal role in the bioactivity of many compounds. creative-proteomics.comresearchgate.net Its nucleophilic nature allows it to participate in a wide range of chemical reactions, including the formation of disulfide bonds and thiol-addition reactions. creative-proteomics.comelsevierpure.com In biological systems, thiols are crucial for antioxidant defense, redox signaling, and detoxification processes. creative-proteomics.comnih.gov

The thiol group in benzoxazole-2-thiol exists in equilibrium with its tautomeric thione form, a characteristic that is vital for its medicinal applications and its ability to act as a ligand for metal ions. nih.gov The exocyclic sulfur atom is a key site for molecular interactions. nih.gov In related benzothiazole-2-thiol derivatives, this functional group has been found to be critical for potent anticancer activity. researchgate.net The thiol group can also act as a bio-activator; for instance, it can trigger the conversion of certain molecules into DNA-alkylating agents, suggesting a potential mechanism for cytotoxicity against cancer cells. nih.gov

Impact of Heterocyclic Core Modifications

The central heterocyclic ring system is a fundamental determinant of a molecule's pharmacological profile. Comparative studies of benzoxazoles, benzimidazoles, and benzothiazoles have provided insights into the influence of the core structure on antimicrobial activity. For example, replacing the oxygen of the benzoxazole ring with sulfur to form a benzothiazole (B30560) was found to enhance activity against Staphylococcus aureus. esisresearch.org

The stability and electronic properties conferred by the oxazole (B20620) ring are important for enabling interactions with biological macromolecules like proteins and nucleic acids. mdpi.com However, modifications to this core are critical. Studies on multi-heterocyclic compounds have shown that the specific type and arrangement of the rings are essential for activity; in one case, two sequentially linked thiazole (B1198619) rings were necessary for cytotoxic effects. rsc.org Similarly, the removal of parts of a larger heterocyclic system, such as a pyridyl moiety from an oxazolopyridine scaffold, can lead to a complete loss of activity, underscoring the importance of the integrated core structure. nih.gov

Table 1: Impact of Heterocyclic Core on Antimicrobial Activity
Heterocyclic CoreObserved Effect on ActivityReference Organism/Cell LineCitation
BenzothiazoleEnhanced potency compared to Benzoxazole and BenzimidazoleStaphylococcus aureus esisresearch.org
BenzoxazoleActive, but less potent than Benzothiazole in some casesStaphylococcus aureus esisresearch.org
Linked Thiazoles (x2)Required for cytotoxic activity and apoptosis inductionCancer cell lines rsc.org
OxazolopyridineActive as a complete scaffold- nih.gov

Development of Pharmacophores

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For benzoxazole derivatives, pharmacophore models have been developed to explain their cytotoxic activities. nih.gov These models often highlight the importance of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and hydrophobic regions for effective target binding. benthamdirect.com

In the context of anticancer drug design, benzoxazole derivatives have been specifically engineered to fit the pharmacophoric features of known enzyme inhibitors. For instance, new series of these compounds were designed to match the pharmacophore of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a key target in angiogenesis. nih.govtandfonline.com This rational design approach, guided by pharmacophore modeling, is crucial for developing potent and selective therapeutic agents.

Mechanism of Action Studies at the Cellular/Molecular Level

Understanding how a compound functions at the cellular and molecular level is critical to its development as a therapeutic agent. This involves identifying the signaling pathways it modulates and the specific biomolecules with which it interacts.

Signaling Pathway Modulation (e.g., Akt, GSK-3β, NF-κB pathways)

The thiol group in this compound makes it a candidate for modulating redox-sensitive signaling pathways. nih.gov Thiol-containing molecules can influence cellular processes by acting as "thiol redox switches," which regulate proteins involved in cell survival and death pathways like apoptosis. nih.gov

While direct evidence for this compound is limited, studies on structurally similar benzothiazole derivatives provide valuable clues. A novel 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine was found to significantly inhibit both the Akt and ERK signaling pathways in cancer cells. nih.gov These pathways are crucial for cell proliferation, survival, and migration, and their inhibition is a key strategy in cancer therapy. The ability of thiol compounds to modulate the cellular redox state suggests a broader capacity to influence a range of signaling cascades that are sensitive to oxidative stress. nih.govresearchgate.net

Interaction with Specific Biomolecules (e.g., proteins, enzymes)

The biological effects of this compound and its analogs are mediated through direct interactions with specific proteins and enzymes. Several molecular targets for benzoxazole derivatives have been identified through experimental and computational studies.

Table 2: Identified Molecular Targets of Benzoxazole Derivatives
Molecular TargetBiological ActivityCitation
VEGFR-2Anti-angiogenic, Anticancer nih.govtandfonline.com
DNA Gyrase (GyrB complex)Antibacterial researchgate.netuantwerpen.bebenthamdirect.com
Topoisomerase IAnticancer esisresearch.org
sn-1-Diacylglycerol Lipase α (DAGLα)Anti-inflammatory nih.govuniversiteitleiden.nl
LasR Quorum Sensing SystemAntibacterial (anti-virulence) nih.gov

Notably, certain benzoxazoles have been identified as potent inhibitors of VEGFR-2, a receptor tyrosine kinase critical for the formation of new blood vessels that support tumor growth. nih.govtandfonline.com In the realm of antibacterial research, benzoxazole derivatives have been shown to target DNA gyrase, an essential enzyme for bacterial DNA replication. researchgate.netbenthamdirect.com Other identified targets include topoisomerase I, another key enzyme in DNA replication and a target for cancer therapy, and DAGLα, an enzyme involved in endocannabinoid signaling and inflammation. nih.govesisresearch.orguniversiteitleiden.nl These findings highlight the versatility of the benzoxazole scaffold in interacting with a diverse range of functionally important biomolecules.

Advanced Materials and Niche Applications in Chemical Research

Utilization as Building Blocks in Complex Organic Synthesis

The unique arrangement of functional groups in 2-Bromobenzo[d]oxazole-7-thiol makes it a versatile building block in organic synthesis. The thiol group can act as a potent nucleophile, while the bromine atom is susceptible to various cross-coupling reactions. This dual reactivity allows for sequential and site-selective modifications, enabling the construction of more complex molecular architectures.

Researchers utilize benzoxazole-2-thiol and its analogues as key intermediates for synthesizing a range of S-substituted heterocycles. nih.gov The thiol group readily participates in reactions such as S-alkylation and S-acylation. For instance, reacting the thiol with agents like methyl chloroacetate (B1199739) can yield intermediates that are precursors to other heterocyclic systems, including 1,2,4-triazoles or 1,3,4-thiadiazoles, depending on the cyclization conditions. nih.gov

Furthermore, the bromo-substituent on the benzoxazole (B165842) ring serves as a handle for carbon-carbon and carbon-heteroatom bond formation, commonly through transition metal-catalyzed cross-coupling reactions like the Suzuki or Stille reactions. This has been demonstrated in related bromo-substituted benzothiadiazoles, where the bromine atom is selectively replaced to introduce new functional groups and build larger, conjugated systems for materials science applications. mdpi.commdpi.com The ability to functionalize both the thiol and the bromo positions makes this compound a valuable scaffold for creating diverse libraries of compounds for further investigation.

Applications in Agrochemical Research

Heterocyclic compounds containing benzoxazole, benzothiazole (B30560), or benzimidazole (B57391) cores are of significant interest in agrochemical research due to their wide range of biological activities. The thiol group, in particular, is a key feature in compounds designed for pharmaceutical and agrochemical development. chemimpex.com While direct studies on this compound are not extensively documented in public literature, the properties of analogous structures suggest its potential in this field. Thiazole (B1198619) derivatives, for example, are widely explored for their biological activities, and modifications to the substituent groups on the ring are a common strategy to enhance potency and selectivity. analis.com.my The unique electronic and steric properties conferred by the bromo and thiol groups could lead to the discovery of novel herbicides, fungicides, or insecticides.

Chelation Chemistry and Heavy Metal Detection

The thiol (-SH) group is a well-established functional group for chelating heavy metal ions. mdpi.comnih.gov Thiol-containing molecules, known as chelating agents, form stable coordination bonds with toxic metals like mercury, lead, and cadmium, facilitating their removal from a system. nih.gov Compounds such as meso-2,3-dimercaptosuccinic acid (DMSA) are effective antidotes for heavy metal poisoning precisely because their vicinal dithiol groups bind strongly to these metals. mdpi.comnih.gov

This compound, possessing a thiol group, has the intrinsic potential to act as a chelating agent. The sulfur atom can donate its lone pair of electrons to form a coordinate bond with a metal ion. The presence of the nitrogen atom in the oxazole (B20620) ring could also participate in chelation, potentially forming a stable bidentate ligand. This dual binding capability could enhance its affinity and selectivity for specific heavy metals, making it a candidate for applications in environmental remediation and the development of new treatments for metal intoxication. mdpi.com

Chelating AgentFunctional Group(s)Target MetalsApplication
DMSA DithiolLead, Mercury, ArsenicMedical treatment for heavy metal poisoning nih.gov
DMPS DithiolInorganic MercuryMedical treatment for heavy metal poisoning nih.gov
BAL DithiolArsenic, Mercury, LeadHistorical medical treatment for metal poisoning nih.gov
This compound Thiol, Nitrogen Heterocycle(Potential) Heavy MetalsResearch, potential for sensing and remediation

Sensing Applications

The benzoxazole and related benzothiazole scaffolds are integral components in the design of chemical sensors. These systems are often used to detect specific analytes through changes in their optical or electrochemical properties. For instance, derivatives of benzo[d]thiazole have been synthesized and evaluated as quorum sensing inhibitors, which interfere with bacterial cell-to-cell communication. nih.govrsc.org This suggests that the core structure of this compound could be adapted for developing agents that combat bacterial virulence and biofilm formation. nih.gov

Moreover, thiazole-linked covalent organic frameworks (COFs) have been developed for water sensing, where the nitrogen atom in the thiazole ring interacts with water molecules, causing a detectable color change. mdpi.com This principle of host-guest interaction could be applied to sensors based on this compound for detecting various small molecules.

Corrosion Inhibition Research

Compounds with thiazole, oxazole, and thiadiazole rings have demonstrated significant corrosion inhibition properties. nih.gov The presence of both a sulfur atom (in the thiol group) and a nitrogen atom (in the oxazole ring) in this compound makes it a strong candidate for this application. These heteroatoms can coordinate with metal atoms on the surface, while the aromatic system can provide additional stability through π-electron interactions. Research on related 2-aminobenzothiazole (B30445) derivatives has shown high inhibition efficiencies on aluminum alloys. researchgate.net This suggests that this compound could similarly offer effective protection against metal degradation.

Inhibitor TypeKey HeteroatomsMechanism of ActionReference Example
Thiadiazole Derivatives Nitrogen, SulfurAdsorption on metal surface, blocking active sites nih.gov2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole nih.gov
Benzimidazole Derivatives NitrogenAdsorption via heteroatoms and π-electrons nih.gov2-Mercaptobenzimidazole
Oxazole Derivatives Nitrogen, OxygenFormation of a protective film on the surface researchgate.net2-butyl-hexahydropyrrolo[1,2-b] chemimpex.comnih.govoxazole researchgate.net
This compound Nitrogen, Sulfur, Oxygen(Potential) Adsorption via multiple heteroatoms and aromatic ringN/A

Role in Mineral Processing

While direct applications of this compound in mineral processing are not well-documented, the chemical properties of its thiol group suggest a potential role. Thiol-containing compounds, such as xanthates and dithiophosphates, are extensively used as collectors in the froth flotation process for the separation of sulfide (B99878) minerals (e.g., copper, lead, and zinc sulfides). These collectors selectively adsorb onto the surface of the target mineral particles, rendering them hydrophobic and allowing them to attach to air bubbles and float to the surface. The thiol group in this compound could potentially exhibit similar surface activity towards certain minerals, making it a subject for future research in the development of more selective or effective flotation agents.

Development of Fluorescent Probes

The benzoxazole and benzothiazole moieties are excellent fluorophores that are frequently incorporated into fluorescent probes for detecting biologically and environmentally important species. nih.gov Many such probes operate on an "off-on" mechanism, where the fluorescence is initially quenched and then restored upon reaction with a specific analyte. rsc.org

Derivatives of these heterocyclic systems have been designed to detect biological thiols like cysteine and glutathione (B108866). rsc.org For example, a probe can be designed where a quenching group is attached to the fluorophore via a bond that is selectively cleaved by thiols, leading to a significant increase in fluorescence intensity. rsc.orgresearchgate.net Given its structure, this compound could serve as a core building block for such probes. The thiol group could be used as a reactive site to attach other molecules, while the bromo-benzoxazole part acts as the fluorescent reporter. Benzofurazan sulfides, which are structurally related, have been shown to be effective fluorogenic agents that react specifically with thiols to produce highly fluorescent products, making them suitable for imaging thiols in living cells. nih.gov

Probe ScaffoldDetection MechanismAnalyteKey Features
2-(2′-hydroxyphenyl)benzothiazole Excited-State Intramolecular Proton Transfer (ESIPT) researchgate.netAromatic ThiolsTurn-on fluorescence, high selectivity researchgate.net
Benzofurazan Sulfide Sulfide-thiol exchange nih.govCellular ThiolsSpecific fluorogenic reaction, live-cell imaging nih.gov
Benzo[d]thiazole-based Tandem ReactionCysteineLarge Stokes shift, low detection limit (32.6 nM) researchgate.net
2,1,3-Benzothiadiazole (BTD) Various (e.g., PET)Metal Ions, ThiolsHigh photostability, versatile building block mdpi.com

Future Directions and Emerging Research Avenues for 2 Bromobenzo D Oxazole 7 Thiol

Novel Synthetic Methodologies (e.g., Green Chemistry approaches)

The future synthesis of 2-Bromobenzo[d]oxazole-7-thiol and its derivatives is likely to be dominated by green chemistry principles, aiming to reduce environmental impact and improve efficiency. ijpsonline.com Traditional methods for synthesizing benzoxazoles often involve harsh conditions, toxic reagents, and volatile organic solvents. acs.org Emerging research focuses on overcoming these limitations.

Future synthetic strategies could include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times, increase yields, and often allow for the use of greener solvents. ijpsonline.com The application of ultrasound has been shown to be an environmentally friendly method for preparing benzoxazole (B165842) derivatives. ijpsonline.com

Catalysis in Green Solvents: Research into catalysts that are effective in aqueous media or other green solvents like glycerol and ionic liquids is a promising avenue. ijpsonline.comorgchemres.org For instance, copper sulfate has been used as an inexpensive and efficient catalyst for the synthesis of benzoxazole-2-thiol derivatives in water. orgchemres.org The use of recyclable catalysts, such as magnetically separable nanoparticles, also aligns with green chemistry goals by simplifying product purification and reducing waste. ckthakurcollege.net

One-Pot Reactions: Designing multi-component, one-pot syntheses can improve atom economy and reduce the number of purification steps. ckthakurcollege.net Methodologies using metal-free catalysts, such as imidazolium chloride, in solvent-free conditions are also being explored to create more economical and eco-friendly processes. acs.orgmdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and process control, making it an attractive platform for the industrial production of benzoxazole derivatives.

Exploration of Undiscovered Reactivity Patterns

The aromaticity of the benzoxazole ring makes it relatively stable, but it also possesses reactive sites that allow for functionalization. globalresearchonline.netwikipedia.org The specific arrangement of the bromo and thiol substituents in this compound opens the door to a wide range of chemical transformations that have yet to be fully explored.

Key areas for future reactivity studies include:

Cross-Coupling Reactions: The bromine atom at the 2-position is an ideal handle for various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This would allow for the introduction of a wide variety of substituents, including aryl, alkyl, and amino groups, to create libraries of novel compounds for biological screening. researchgate.net

Nucleophilic Aromatic Substitution: The 2-halo position on the benzoxazole ring is susceptible to nucleophilic substitution, providing a route to introduce diverse functional groups such as amines, alcohols, and other thiols. nih.gov

Thiol Group Chemistry: The thiol group at the 7-position is a versatile functional group. It can act as a nucleophile in substitution reactions, be alkylated to form thioethers, or be oxidized to disulfides, sulfoxides, or sulfonic acids. nih.gov These transformations can significantly alter the compound's physicochemical properties and biological activity.

Intramolecular Cyclizations: The proximity of the bromo and thiol groups to the benzoxazole core could be exploited to design novel intramolecular cyclization reactions, leading to the formation of more complex, fused heterocyclic systems.

Targeted Drug Design and Discovery Initiatives

Benzoxazole derivatives are renowned for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govwisdomlib.orgnih.gov this compound serves as an excellent starting point for the rational design of new therapeutic agents.

Future research in this area could focus on:

Scaffold for Kinase Inhibitors: Many benzoxazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.gov For example, derivatives have been designed as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. nih.gov The structure of this compound could be modified to fit the ATP-binding pocket of specific kinases.

Development of Novel Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial drugs. Benzoxazole derivatives have shown significant antibacterial and antifungal activity. nih.gov The thiol group, in particular, is known to interact with biological targets in microorganisms.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the bromo and thiol positions through the reactivity patterns described above, comprehensive SAR studies can be conducted. This will help in identifying the key structural features required for potent and selective biological activity against various diseases. For instance, novel benzothiazole-2-thiol derivatives have been synthesized and evaluated as potential anticancer agents, showing that small modifications can lead to potent and broad-spectrum inhibitory activities. nih.gov

Applications in Materials Science

The unique electronic and structural features of the benzoxazole ring have led to its use in the development of advanced materials. mdpi.com The presence of heavy atoms like bromine and sulfur in this compound could impart useful properties for materials science applications.

Potential future applications include:

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes: Benzoxazole derivatives are known for their fluorescent properties and have been used as optical brighteners. globalresearchonline.netwikipedia.org The specific substitution pattern of this compound could be tuned to create novel photoluminescent materials for use in OLEDs, sensors, and biological imaging.

Functional Polymers and Coatings: The compound can be used as a monomer or an additive in polymerization reactions. The resulting polymers may exhibit enhanced thermal stability, flame retardancy (due to the bromine content), or unique optical properties. Its thiol group could also be used to graft the molecule onto surfaces to create functionalized coatings with improved durability or resistance. chemimpex.com

Sensors and Electronic Devices: The ability of the thiol group to coordinate with metal ions suggests potential applications in the development of chemical sensors. chemimpex.com The conjugated π-system of the benzoxazole ring could also be exploited in organic electronics.

Integration with Advanced Analytical Techniques

A thorough understanding of the structure, properties, and behavior of this compound and its derivatives is crucial for all the aforementioned research directions. While standard techniques like NMR, IR, and mass spectrometry are essential for routine characterization, advanced analytical methods can provide deeper insights. wisdomlib.orgresearchgate.net

Future research should integrate techniques such as:

X-ray Crystallography: Determining the single-crystal X-ray structure of the compound and its derivatives would provide precise information about bond lengths, bond angles, and intermolecular interactions in the solid state. This is invaluable for understanding structure-property relationships and for computational modeling studies in drug design.

Computational Chemistry: Molecular modeling and docking studies can predict how derivatives of this compound might interact with biological targets like enzymes and receptors, guiding the design of more potent and selective drug candidates. researchgate.net

Advanced Spectroscopic Techniques: Techniques like fluorescence spectroscopy and cyclic voltammetry can be used to thoroughly investigate the photophysical and electrochemical properties of the compound, which is essential for developing its applications in materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.